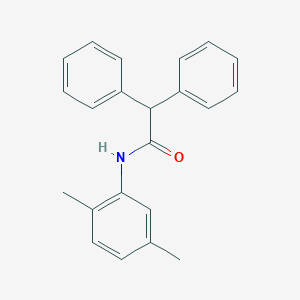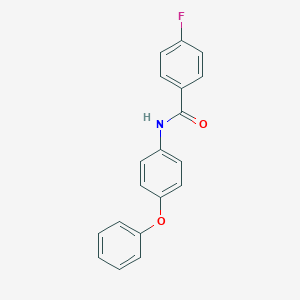
4-fluoro-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-phenoxyphenyl)benzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as PFPPB and has a molecular formula of C20H16FNO2.
Mecanismo De Acción
The mechanism of action of PFPPB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, PFPPB prevents the repair of DNA damage in cancer cells, leading to their death. PFPPB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PFPPB has been found to have several biochemical and physiological effects on cancer cells. Studies have shown that PFPPB can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation. Additionally, PFPPB has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using PFPPB in lab experiments is its potent anti-cancer properties, which make it an attractive candidate for cancer therapy. Additionally, PFPPB has been found to have low toxicity and is well-tolerated by animals in preclinical studies. However, one of the limitations of using PFPPB in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on PFPPB. One of the potential applications of PFPPB is in combination therapy with other anti-cancer drugs, which can enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to understand the molecular mechanisms of PFPPB's anti-cancer properties fully. Furthermore, the development of more efficient synthesis methods for PFPPB can facilitate its use in large-scale production for clinical trials.
Métodos De Síntesis
The synthesis of PFPPB involves the reaction of 4-fluoronitrobenzene with 4-phenoxyaniline in the presence of palladium on carbon as a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C for several hours. The resulting product is then purified through recrystallization to obtain PFPPB in its pure form.
Aplicaciones Científicas De Investigación
PFPPB has been primarily used in scientific research for its potential applications in the field of cancer therapy. Studies have shown that PFPPB has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, PFPPB has been found to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction.
Propiedades
Fórmula molecular |
C19H14FNO2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-fluoro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
Clave InChI |
IZWDVABSAAJGHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



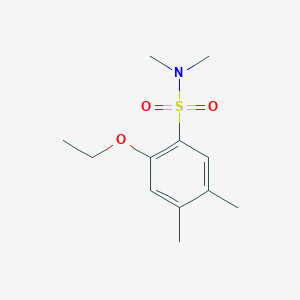
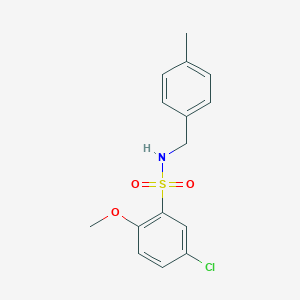
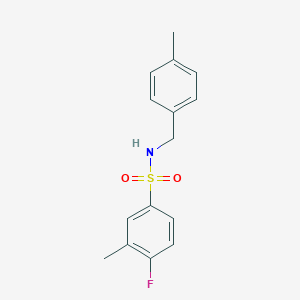
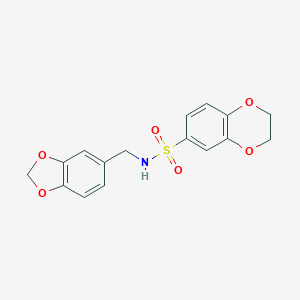
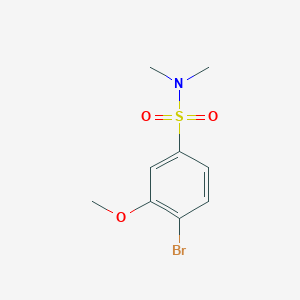
![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
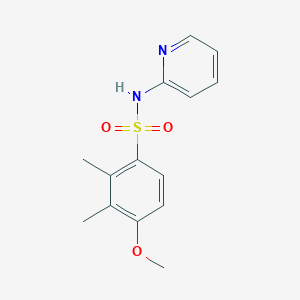
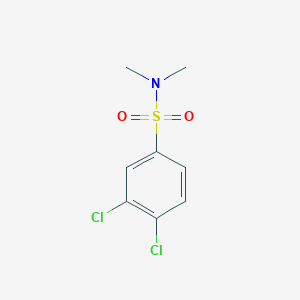
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
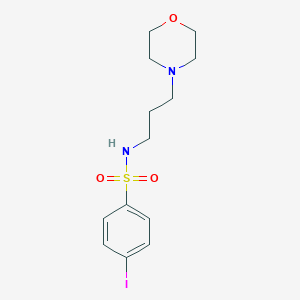
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
